
SHR0302
概要
化学反応の分析
イバルマシチニブは、以下を含む様々なタイプの化学反応を起こします。
酸化と還元: これらの反応は、化合物の酸化状態を変更するために不可欠です。
置換: これらの反応で使用される一般的な試薬と条件には、ハロゲン化剤と求核剤が含まれます。
科学研究への応用
イバルマシチニブは、幅広い科学研究に応用されています。
化学: JAK1の選択的阻害の研究のためのモデル化合物として使用されます。
生物学: 様々な生物学的プロセスにおけるJAK1の役割を理解するのに役立ちます。
医学: イバルマシチニブは、潰瘍性大腸炎、湿疹、円形脱毛症、移植片対宿主病などの免疫炎症性疾患の治療のために開発されています
科学的研究の応用
Ivarmacitinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying selective inhibition of JAK1.
Biology: It helps in understanding the role of JAK1 in various biological processes.
Medicine: Ivarmacitinib is being developed for treating immuno-inflammatory diseases such as ulcerative colitis, eczema, alopecia areata, and graft-versus-host disease
作用機序
イバルマシチニブは、Janusキナーゼ-シグナル伝達および転写活性化因子(JAK-STAT)経路の重要な酵素であるJAK1を選択的に阻害することでその効果を発揮します。この経路は、細胞膜受容体からの核へのシグナルの伝達に不可欠であり、様々なサイトカインと成長因子の転写につながります。 JAK1を阻害することにより、イバルマシチニブは、自己免疫性炎症性疾患の原因となる免疫異常の予防に役立ちます .
類似の化合物との比較
イバルマシチニブは、ウパダシチニブやフィルゴチニブなどの他のJAK阻害剤と比較されています。ウパダシチニブと同様の選択性プロファイルを有していますが、フィルゴチニブよりも選択性が高いです。 この選択性は、JAK2関連の血液毒性の発生可能性を低減するため、イバルマシチニブは潜在的に安全な選択肢となります .
類似の化合物のリスト:
- ウパダシチニブ
- フィルゴチニブ
- リトレシチニブ
- デルゴシチニブ
- ルキソリチニブ
類似化合物との比較
- Upadacitinib
- Filgotinib
- Ritlecitinib
- Delgocitinib
- Ruxolitinib
準備方法
イバルマシチニブの合成経路と反応条件は、いくつかのステップを含みます産業的な生産方法の詳細については、パブリックドメインでは容易に入手できませんが、一般的には、制御された条件下での多段階有機合成が含まれます .
生物活性
SHR0302 is a selective Janus kinase (JAK) 1 inhibitor that has garnered attention for its potential therapeutic applications in various autoimmune diseases, particularly rheumatoid arthritis (RA) and acute graft-versus-host disease (aGVHD). This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of JAK1, a key mediator in the signaling pathways of various cytokines involved in immune responses. The compound has been shown to:
- Inhibit T Cell Activation : this compound reduces the activation of T cells, which is crucial in conditions like aGVHD where T cell proliferation can lead to tissue damage. It modulates the differentiation of helper T (Th) cells by decreasing Th1 cells while increasing regulatory T (Treg) cells .
- Reduce Cytokine Production : The compound diminishes the secretion of pro-inflammatory cytokines such as interleukin (IL)-6, interferon γ (IFN-γ), and tumor necrosis factor α (TNF-α), disrupting inflammatory signaling pathways .
- Block Chemokine Receptor Expression : this compound lowers the expression of chemokine receptor CXCR3 on donor T cells, thereby inhibiting their migration and activation in target tissues .
Rheumatoid Arthritis
In recent phase 3 clinical trials, this compound demonstrated significant efficacy in patients with moderate to severe RA who had inadequate responses to conventional therapies. Key findings include:
- ACR20 Response Rates : At week 24, patients receiving 4 mg and 8 mg doses of this compound exhibited ACR20 response rates of 70.4% and 75.1%, respectively, compared to 40.4% in the placebo group (p < 0.0001) .
- Disease Activity Score Improvements : Significant reductions were observed in Disease Activity Score-28 for Rheumatoid Arthritis with CRP (DAS28-CRP), Health Assessment Questionnaire-Disability Index (HAQ-DI), and quality of life measures such as the SF-36 .
Acute Graft-Versus-Host Disease
In aGVHD models, this compound not only prevented but also reversed symptoms associated with the condition:
- Survival Rates : In mouse models, 40% of mice treated with this compound showed no symptoms of aGVHD after 30 days post bone marrow transplantation, compared to 0% in control groups .
- Cytokine Suppression : The treatment significantly reduced levels of inflammatory cytokines and improved overall survival rates and progression-free survival for affected mice .
Data Tables
The following tables summarize key findings from clinical trials involving this compound:
Study | Condition | Dose | ACR20 Response Rate (%) | DAS28-CRP Improvement | Completion Rate (%) |
---|---|---|---|---|---|
Phase 3 | RA | 4 mg | 70.4 | Significant | 92.6 |
Phase 3 | RA | 8 mg | 75.1 | Significant | 87.6 |
Phase II | RA | 2 mg | 56.5 | Notable | N/A |
Phase II | RA | 4 mg | 67.5 | Notable | N/A |
Phase II | RA | 8 mg | 77.8 | Notable | N/A |
Case Studies
A notable case study involved a cohort of patients with steroid-naive chronic graft-versus-host disease (cGVHD) treated with this compound:
特性
IUPAC Name |
(3aS,6aR)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27)/t10-,11+,12? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBCBAXDWNDRNO-FOSCPWQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445987-21-2 | |
Record name | Ivarmacitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445987212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IVARMACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6K4B9Z5TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。